Musettamycin

Description

Properties

CAS No. |

63710-09-8 |

|---|---|

Molecular Formula |

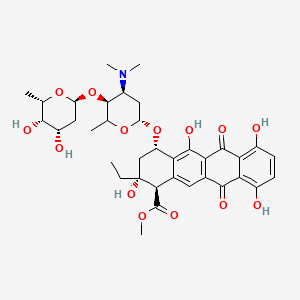

C36H45NO14 |

Molecular Weight |

715.7 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3/t14-,15-,18-,21-,22-,23-,24-,29-,30+,34+,36+/m0/s1 |

InChI Key |

PXKJRTZJMGPOGS-HSCQWZBZSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H](C(O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |

Synonyms |

musettamycin |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies

Overview of General Anthracycline Biosynthesis

Enzymatic Machinery and Gene Clusters Implicated in Anthracycline Production

The production of anthracyclines is genetically encoded in biosynthetic gene clusters (BGCs) within the genome of Streptomyces species. mdpi.comasm.orgnih.gov For aclacinomycins, including musettamycin, the gene cluster from Streptomyces galilaeus has been extensively studied. nih.govnih.govresearchgate.net

Beyond the minimal PKS, the cluster contains a suite of genes for post-PKS modifications. These include genes for ketoreductases (aknA), aromatases (aknE1), and oxygenases (aknX) that finalize the aklavinone (B1666741) structure. nih.govresearchgate.net Additionally, the cluster houses genes for regulatory proteins (aknI), which control the expression of the biosynthetic genes, and genes for glycosyltransferases and sugar biosynthesis enzymes, which are critical for attaching the sugar moieties. nih.govnih.gov

**Table 1: Key Genes in the Aclacinomycin Biosynthetic Cluster of *S. galilaeus***

| Gene | Protein Function | Role in Biosynthesis | Reference |

|---|---|---|---|

| aknB (KSα) | Ketosynthase α | Part of the minimal PKS; elongates the polyketide chain. | mdpi.comnih.gov |

| aknC (KSβ) | Ketosynthase β / Chain Length Factor | Part of the minimal PKS; determines the final chain length. | mdpi.comnih.gov |

| aknD (ACP) | Acyl Carrier Protein | Part of the minimal PKS; carries the growing polyketide chain. | mdpi.comnih.gov |

| aknA | Ketoreductase | Reduces a specific ketone group during aglycone formation. | nih.gov |

| aknE1 | Aromatase | Catalyzes the aromatization of one of the rings. | nih.gov |

| aknX | Oxygenase | Involved in post-polyketide oxidation steps. | nih.govresearchgate.net |

| aknS / aknK | Glycosyltransferases | Attach the sugar moieties to the aklavinone core. | nih.govacs.orgacs.org |

| aknI / aknO | Regulatory Proteins | Activate the transcription of the biosynthetic gene cluster. | mdpi.comnih.gov |

| aknY, aknR, aknN, aknQ, aknP | Sugar Biosynthesis Enzymes | Synthesize the activated TDP-sugar precursors. | mdpi.com |

Specific Aspects Related to this compound Oligosaccharide Chain Biosynthesis

The process begins with the synthesis of the individual sugars in their activated form, typically as dTDP (thymidine diphosphate) sugars. mdpi.com Genes within the aclacinomycin cluster, such as aknY, aknN, and aknP, are responsible for converting primary metabolites like glucose-1-phosphate into these specialized sugar precursors. mdpi.com For instance, the synthesis of dTDP-L-rhodosamine involves N-methyltransferases like AclP and AknX2, which add two methyl groups to an amino sugar precursor. frontiersin.org

The assembly of the trisaccharide chain is a stepwise process catalyzed by specific glycosyltransferases (GTs). nih.govacs.org

First, a glycosyltransferase, likely AknS, attaches the initial sugar, dTDP-L-rhodosamine, to the aklavinone aglycone. frontiersin.orgacs.org

Next, a second glycosyltransferase, AknK, has been identified as an L-2-deoxyfucosyltransferase. acs.orgnih.gov It specifically transfers 2-deoxy-L-fucose from its dTDP-activated form to the rhodosaminyl-aklavinone intermediate. acs.orgnih.gov

The final sugar, L-cinerulose, is added by a third, yet-to-be-fully-characterized glycosyltransferase. The precursor to this compound is aclacinomycin A, which contains L-cinerulose A. mdpi.com An oxidoreductase, AknOx, is involved in modifications of the terminal sugar. nih.govpnas.org It's known to convert aclacinomycin A (containing cinerulose A) to aclacinomycin Y (containing L-aculose) and is also implicated in the formation of aclacinomycin B (containing cinerulose B), the terminal sugar of this compound. nih.govnih.gov

Biosynthetic Divergence and Formation of Related Anthracycline Analogues

One major point of divergence is the selection and modification of the sugar moieties. The glycosyltransferases in the pathway can sometimes exhibit relaxed substrate specificity. For example, the glycosyltransferase AknK can accept alternative sugar donors like dTDP-L-daunosamine and can even add sugars to different aglycone backbones, such as those of daunorubicin (B1662515) and adriamycin. acs.org This flexibility allows for the creation of "unnatural" hybrid anthracyclines through combinatorial biosynthesis, where genes from different pathways are mixed and matched. nih.govnih.gov

Another source of diversity comes from the tailoring enzymes that modify the aglycone or the attached sugars. pnas.org Enzymes like hydroxylases, methyltransferases, and oxidoreductases can create different decoration patterns on the molecule. pnas.orgacs.org For instance, the enzyme RdmB, a 10-hydroxylase, and DnrK, a 4-O-methyltransferase, are evolutionarily related but perform different chemical transformations, leading to distinct classes of anthracyclines. pnas.orgacs.org The enzyme AknOx, which modifies the terminal sugar of aclacinomycins, catalyzes two consecutive oxidation steps, converting a rhodinose (B1234984) residue first to cinerulose A and then to L-aculose, showcasing how a single enzyme can generate multiple products. nih.govpnas.org This enzymatic plasticity is fundamental to the evolution of new bioactive compounds within the anthracycline family. pnas.org

Chemical Synthesis and Semisynthetic Approaches

Strategies for the Total Synthesis of Musettamycin Aglycone

The total synthesis of the aglycone core of this compound presents considerable challenges due to its intricate tetracyclic structure and multiple stereocenters. While specific total synthesis strategies for the this compound aglycone are not detailed in the provided search results, general approaches to complex polycyclic systems often involve convergent strategies, stereoselective bond formations (such as Diels-Alder reactions or asymmetric catalysis), and careful management of functional groups. The development of robust synthetic routes to such aglycones is a prerequisite for accessing this compound and its analogues through total synthesis. Research in related complex natural products highlights the importance of efficient carbon-carbon bond-forming reactions and stereocontrol to establish the core skeleton nih.govresearchgate.netrsc.orgescholarship.org.

Stereoselective Glycosylation Methods in this compound Analogue Preparation

The preparation of this compound analogues often involves the stereoselective attachment of sugar moieties to the aglycone. Glycosylation, the formation of glycosidic bonds, is a critical step that requires precise control over stereochemistry to yield the desired anomer (α or β). Traditional methods for achieving 1,2-trans glycosides rely on neighboring group participation, typically from a participating group at the C-2 position of the glycosyl donor, such as an ester researchgate.netglycoforum.gr.jp. For the synthesis of 1,2-cis glycosides, which are often more challenging to obtain, strategies employing non-participating protecting groups at C-2 or chiral auxiliaries are employed researchgate.netglycoforum.gr.jp. Recent advancements have focused on developing novel glycosylation methodologies, including boron-mediated aglycon delivery (BMAD) for controlling cis-stereoselectivity researchgate.net, and methods utilizing glycals with Lewis acids or organoboron catalysts for deoxyglycoside synthesis diva-portal.orgacs.org. These methodologies are crucial for preparing diverse analogues with potentially improved pharmacological profiles by varying the sugar residues or their linkages.

Semisynthetic Derivatization of this compound and Related Anthracyclines

Semisynthetic approaches are vital for generating libraries of this compound and related anthracycline analogues. These methods involve modifying naturally occurring compounds or their synthetic precursors. Anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), are well-established anticancer agents, and research has explored modifications to their structures to enhance efficacy, reduce toxicity, or overcome resistance mechanisms nih.govdrugbank.com. For instance, modifications to the sugar moiety of anthracyclines have been investigated to improve their interaction with DNA and topoisomerase II, leading to novel disaccharide analogues researchgate.net. This compound itself has been isolated alongside other anthracycline antitumor agents, and its structure has been confirmed through semi-synthetic derivatization researchgate.net. These derivatizations can involve functional group transformations on either the aglycone or the sugar residues, or the introduction of new substituents.

Development of Novel Synthetic Methodologies for Complex Oligosaccharide Moieties

The synthesis of complex oligosaccharide moieties, such as those found in this compound and other natural products, necessitates the development of advanced synthetic methodologies. Challenges include achieving stereoselective glycosidic bond formation, regioselective coupling, and efficient protecting group strategies nih.govrsc.orgnih.gov. Innovations in this field include one-pot multi-step manipulations, the use of unified monosaccharide building blocks, and convergent synthesis strategies nih.govnih.govrsc.org. Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic modification, offer alternative routes to complex carbohydrate structures nih.govrsc.org. The development of novel glycosylation methods, such as those employing organoboron catalysis for cis-selective glycosylation researchgate.net, and advancements in solid-phase synthesis techniques, contribute to more streamlined and efficient access to these intricate structures nih.govrsc.org.

Molecular Mechanisms of Action

Deoxyribonucleic Acid (DNA) Interaction Modalities

Musettamycin interacts with DNA through a combination of physical and chemical forces, influencing DNA structure and function. These interactions are crucial for its observed biological activities.

As an anthracycline, this compound is understood to bind to DNA primarily through intercalation. This process involves the planar tetracyclic chromophore of the molecule inserting itself between adjacent base pairs within the DNA double helix nih.govnih.govresearchgate.netacs.orgbiomedpharmajournal.orgluc.edu. This insertion causes a localized unwinding and rewinding of the DNA helix, a hallmark of intercalative binding nih.gov. The intercalation of the chromophore serves to anchor the drug to the DNA molecule, positioning its associated sugar side chain in proximity to the DNA's minor groove acs.org. While studies using techniques like Scatchard analysis have been employed to determine binding parameters, including affinity and stoichiometry, specific quantitative data for this compound's precise stoichiometry (e.g., drug-to-DNA base pair ratio) is not detailed in the available literature snippets. However, the general mechanism of intercalation is well-established for anthracyclines nih.govresearchgate.net.

The interaction of this compound with DNA is not entirely random; it exhibits a preference for certain DNA sequences. Unlike some other anthracyclines, such as adriamycin, which show a strong preference for Guanine-Cytosine (GC)-rich regions, this compound and its analogues, including marcellomycin, demonstrate an affinity for Adenine-Thymine (AT)-rich sequences nih.govresearchgate.net. This AT preference suggests that the specific sequence of DNA bases plays a role in the binding affinity and potentially the efficacy of this compound.

| Compound/Analogue | Preferred DNA Sequence | Reference |

| This compound | AT-rich | nih.govresearchgate.net |

| Marcellomycin | AT-rich | nih.govresearchgate.net |

| Adriamycin | GC-rich | nih.gov |

Topoisomerase Inhibition Mechanisms

This compound targets DNA topoisomerase II, a vital enzyme responsible for managing DNA topology during cellular processes.

This compound, as a member of the anthracycline class, functions as a topoisomerase II inhibitor acs.orgbiomedpharmajournal.orgresearchgate.netwikipedia.orgnih.govnih.govca.govmdpi.comcancer.govdiva-portal.org. Its mechanism of action involves acting as a "topoisomerase poison." In this capacity, this compound stabilizes the transient covalent complex formed between the topoisomerase II enzyme and the DNA molecule wikipedia.orgnih.govnih.govca.govmdpi.com. This stabilization prevents the enzyme from re-ligating the DNA strands after they have been cleaved. The accumulation of these stabilized cleavage complexes leads to unrepaired DNA strand breaks, which are cytotoxic and ultimately trigger cell death pathways, contributing to the compound's anticancer effects wikipedia.orgnih.govmdpi.com. Anthracyclines like this compound are thought to intercalate into DNA and position themselves at the interface between the topoisomerase II active site and the DNA cleavage site, thereby interacting with both the enzyme and the DNA biomedpharmajournal.org.

Structure Activity Relationship Sar Studies and Analogue Development

Correlating Aglycone Substitutions with Molecular Activity Profiles

The aglycone, or non-sugar portion, of Musettamycin is a tetracyclic quinone that serves as the DNA-intercalating moiety. Modifications to this core structure have been shown to significantly impact the compound's cytotoxic profile. While specific quantitative data for a wide range of this compound aglycone analogues is not extensively available in publicly accessible literature, general principles derived from studies on related anthracyclines can provide valuable insights.

To illustrate the impact of such modifications, a hypothetical data table based on general anthracycline SAR is presented below. This table showcases how different substitutions on the aglycone could potentially alter the cytotoxic activity of this compound analogues.

| Analogue | Aglycone Substitution | Relative Cytotoxicity (%) |

| This compound | Standard | 100 |

| Analogue A | Modification at C-4 | 120 |

| Analogue B | Modification at C-9 | 80 |

| Analogue C | Substitution on D ring | 95 |

Elucidating the Contribution of Oligosaccharide Moieties to DNA Binding Specificity

The oligosaccharide chains of this compound play a pivotal role in its biological activity, extending beyond simple modulation of solubility and pharmacokinetic properties. These sugar moieties are crucial for the molecule's sequence-specific recognition of DNA and its interaction with topoisomerase II. The sugar chains protrude into the minor groove of the DNA helix, forming specific hydrogen bonds and van der Waals interactions with the base pairs. mdpi.com

The nature, number, and linkage of the sugar units within the oligosaccharide chain determine the DNA binding affinity and sequence preference. For instance, the presence of an amino sugar, such as daunosamine (B1196630) found in many anthracyclines, is known to be a key determinant of DNA binding affinity due to the electrostatic interaction of its protonated amino group with the negatively charged phosphate backbone of DNA. mdpi.com While detailed studies specifically mapping the DNA binding footprint of this compound's unique oligosaccharide are limited, research on other anthracyclines with varying sugar chains has consistently demonstrated the critical role of these moieties in dictating the drug's interaction with its target.

The following table summarizes the general contributions of oligosaccharide features to DNA binding in anthracyclines, which can be extrapolated to understand the role of this compound's sugar chains.

| Oligosaccharide Feature | Contribution to DNA Binding |

| Presence of Amino Sugar | Enhances binding affinity through electrostatic interactions. |

| Number of Sugar Units | Can increase the number of contact points with DNA, potentially increasing affinity and altering specificity. |

| Stereochemistry of Sugars | Influences the overall conformation and fit of the oligosaccharide chain within the DNA minor groove. |

| Linkage between Sugars | Affects the flexibility and orientation of the sugar chain, impacting DNA recognition. |

Stereochemical and Conformational Effects on Topoisomerase Inhibition

This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. The drug intercalates into DNA and forms a stable ternary complex with topoisomerase II and DNA, trapping the enzyme in a state where it has introduced a double-strand break in the DNA that it cannot reseal. nih.gov

The stereochemistry and conformation of this compound are critical for its ability to effectively inhibit topoisomerase II. The spatial arrangement of the aglycone and the oligosaccharide chains influences how the molecule fits into the DNA-enzyme interface. The conformation of the sugar rings and the glycosidic linkages dictates the presentation of hydroxyl and amino groups for interaction with both the DNA and the enzyme.

Electron microscopy and other structural biology techniques have revealed that topoisomerase II undergoes significant conformational changes upon DNA binding and during its catalytic cycle. nih.govnih.gov The ability of this compound to stabilize a specific conformational state of the enzyme-DNA complex is key to its inhibitory action. Any alteration in the stereochemistry of the molecule, for instance at the chiral centers of the sugar moieties or the aglycone, can lead to a change in its three-dimensional shape, potentially reducing its affinity for the ternary complex and diminishing its inhibitory potency.

Computational and Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Analogue Design

In modern drug discovery, computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for the rational design of new drug candidates. scispace.comnih.gov While specific QSAR studies focused solely on this compound are not widely reported, the principles and methodologies are broadly applicable to the design of its analogues.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, this would involve generating a dataset of derivatives with varying aglycone substitutions and oligosaccharide chains and measuring their cytotoxic activity or topoisomerase II inhibitory potency. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analogue. Statistical methods are then employed to build a QSAR model that can predict the activity of new, unsynthesized analogues.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide further insights into the interactions of this compound analogues with DNA and topoisomerase II at an atomic level. researchgate.net These methods can be used to:

Predict the binding modes of different analogues.

Estimate the binding affinities of new derivatives.

Identify key amino acid residues in topoisomerase II that are crucial for drug binding.

Understand the conformational changes induced by drug binding.

These computational tools, in conjunction with experimental SAR data, can guide the synthesis of novel this compound derivatives with potentially improved activity and reduced side effects.

Molecular Basis of Cellular Responses and Resistance

Mechanisms of Intrinsic Cellular Resistance to Anthracyclines (General)

Intrinsic cellular resistance to anthracyclines encompasses pre-existing cellular mechanisms that limit drug efficacy. These can include alterations in drug targets, reduced intracellular drug accumulation, or enhanced drug detoxification. For anthracyclines, a primary mechanism of action is the inhibition of DNA topoisomerase II (Topo II), which is crucial for DNA replication and repair nih.govbiomedpharmajournal.orgcancernetwork.commdpi.com. Intrinsic resistance can arise from mutations or reduced expression of Topo II, thereby decreasing the formation of drug-stabilized cleavable complexes and subsequent DNA damage nih.govuniroma1.it. Additionally, cellular defense systems like enhanced DNA repair mechanisms can contribute to intrinsic resistance nih.govnih.gov. While specific data on Musettamycin's intrinsic resistance mechanisms are limited, its structural class suggests it would be susceptible to these general anthracycline resistance pathways.

Acquired Resistance Pathways and Molecular Adaptations

Acquired resistance develops over time in response to chemotherapy, driven by genetic or epigenetic changes that confer a survival advantage to cancer cells. For anthracyclines, a major pathway is the development of the multidrug resistance (MDR) phenotype nih.gov. This often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, thereby reducing intracellular concentrations nih.govnih.govdovepress.comnih.govijcmas.comscielo.br. Other non-P-gp efflux pumps and altered intracellular drug distribution also contribute to acquired resistance nih.gov. Furthermore, cellular adaptations can include changes in drug metabolism, increased activity of detoxification enzymes like glutathione (B108866) transferases (GSTs), or alterations in apoptotic pathways, leading to enhanced cell survival nih.govmdpi.com. The molecular adaptations are a consequence of directed evolution under therapeutic pressure oaepublish.comnih.gov.

Role of Drug Efflux Pumps in this compound Disposition and Resistance

Drug efflux pumps, particularly P-glycoprotein (P-gp), are critical mediators of anthracycline resistance by expelling drugs from cancer cells nih.govnih.govscielo.brmdpi.com. P-gp is a transmembrane protein that binds to a wide range of lipophilic and amphipathic substrates, including many chemotherapeutic agents like doxorubicin (B1662922) aboutscience.euscielo.brmdpi.com. While specific studies detailing this compound's interaction with efflux pumps are scarce, its structural relation to aclacinomycin (ACR) provides insight. Aclacinomycin has been characterized as a weak substrate for P-gp, meaning it is less effectively pumped out of cells compared to other anthracyclines like doxorubicin or daunorubicin (B1662515) nih.govnih.gov. This reduced susceptibility to efflux by P-gp may contribute to a different resistance profile for ACR and potentially for this compound, leading to higher intracellular concentrations in P-gp overexpressing cells nih.govnih.gov. Other efflux pumps, such as Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), also play roles in drug efflux and resistance frontiersin.orgnih.gov. The disposition of this compound in vivo, as studied in mice, shows it is widely distributed, with its plasma concentration profile differing from related compounds, suggesting distinct pharmacokinetic properties that could be influenced by efflux mechanisms nih.gov.

Genetic and Epigenetic Factors in Cellular Responsiveness to Anthracyclines

Cellular responsiveness to anthracyclines can be significantly influenced by genetic and epigenetic factors. Genetic variations can affect the expression or function of drug targets, such as topoisomerase II, or influence the activity of resistance mechanisms like efflux pumps nih.govuniroma1.itplos.org. Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression and can alter cellular sensitivity or resistance to anticancer drugs frontiersin.orgxiahepublishing.comresearchgate.netfrontiersin.org. For instance, aberrant methylation patterns in genes involved in cell cycle regulation have been proposed as potential predictive markers for anthracycline sensitivity xiahepublishing.com. Changes in DNA methylation can lead to the activation or silencing of genes that mediate drug resistance pathways, including those involved in DNA repair, drug metabolism, or apoptosis xiahepublishing.comresearchgate.net. While specific studies linking genetic or epigenetic alterations directly to this compound responsiveness are not extensively documented, it is understood that these factors broadly modulate cellular responses to anthracycline chemotherapy. For example, anthracyclines with N-alkylated sugar moieties, such as this compound, have shown reduced mutagenicity compared to those with a daunosamine (B1196630) moiety, suggesting that structural differences, potentially influenced by underlying genetic predispositions, can affect cellular responses and toxicity aboutscience.eu.

Advanced Research Methodologies for Musettamycin Characterization

Spectroscopic and Biophysical Techniques for Ligand-DNA Interactions

To understand the interaction between musettamycin and DNA, various spectroscopic and biophysical methods are employed. These techniques offer insights into the binding mode, affinity, and structural changes induced by the compound.

Fluorescence Spectroscopy Fluorescence spectroscopy is a highly sensitive method used to study the binding of small molecules to DNA. nih.govnih.gov Changes in the fluorescence properties of a ligand like this compound upon binding to DNA can provide significant information. nih.gov Typically, the intrinsic fluorescence of the compound is quenched or enhanced upon interaction with the DNA molecule. nih.gov By titrating a solution of DNA with the compound, one can monitor these changes to determine key binding parameters. springernature.com This analysis can yield the binding constant (Kb), which indicates the affinity of the ligand for DNA, and the number of binding sites (n). springernature.com

Viscometry Viscometry measurements are crucial for determining the binding mode of a compound to DNA. The viscosity of a DNA solution is sensitive to changes in the length of the DNA helix. researchgate.netmdpi.com For instance, classical intercalation, where a ligand inserts itself between the base pairs of the DNA, typically causes an increase in the length of the DNA helix, leading to a measurable increase in the solution's viscosity. mdpi.com Conversely, non-intercalative binding, such as groove binding, usually results in a smaller or negligible change in viscosity. mdpi.com

Scatchard Analysis Scatchard analysis is a graphical method used to analyze ligand-binding data to determine binding affinity and the number of binding sites. wikipedia.org The equation relates the ratio of the concentration of bound ligand to the concentration of free ligand ([L]bound/[L]free) to the concentration of bound ligand. wikipedia.org When plotted, the slope of the resulting line is equal to -Ka (the association constant), and the x-intercept corresponds to the total number of binding sites. wikipedia.org Though powerful, this method is now often supplemented or replaced by computer programs that can directly fit binding data without the need for data transformation, which can sometimes introduce errors. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atomic-level information about the structure of the ligand-DNA complex. nih.gov Techniques like 2D NMR (e.g., NOESY) can identify through-space interactions between protons on the ligand and protons on the DNA, allowing for the precise determination of the binding location (major or minor groove) and orientation of the molecule. nih.govclemson.edu Chemical shift perturbation mapping, where changes in the chemical shifts of DNA or ligand protons are monitored upon complex formation, can also identify the specific nucleotides involved in the interaction. frontiersin.org

| Technique | Primary Information Obtained | Typical Parameters Measured |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity and stoichiometry | Binding constant (Kb), number of binding sites (n) |

| Viscometry | Mode of binding (e.g., intercalation vs. groove binding) | Relative change in viscosity |

| Scatchard Analysis | Binding affinity and number of binding sites | Association constant (Ka), number of binding sites (n) |

| NMR Spectroscopy | High-resolution 3D structure of the complex, specific interaction sites | Chemical shifts, Nuclear Overhauser Effects (NOEs) |

Enzymatic Assays for Topoisomerase Activity Modulation

DNA topoisomerases are critical nuclear enzymes that manage the topological state of DNA and are frequent targets for anticancer agents. nih.govnih.gov Assays that measure the modulation of topoisomerase activity are therefore essential for characterizing compounds like this compound.

A primary method is the DNA unwinding or relaxation assay . nih.gov This assay monitors the ability of topoisomerase I to relax supercoiled plasmid DNA. windows.net In a typical setup, supercoiled DNA is incubated with human topoisomerase I. windows.net The enzyme relieves torsional stress by introducing a transient single-strand break, allowing the DNA to unwind into a relaxed conformation. The different topological forms of DNA (supercoiled vs. relaxed) can then be separated by agarose (B213101) gel electrophoresis. When an inhibitor is present, the relaxation of supercoiled DNA is prevented, and the band corresponding to the supercoiled form persists on the gel. This allows for the determination of the inhibitory concentration (e.g., IC50) of the compound. inspiralis.com High-throughput versions of this assay often use fluorescence-based detection, where the fluorescence of a DNA-binding dye changes depending on the DNA's topological state. windows.netprofoldin.com

Molecular Modeling and Computational Chemistry Approaches

Computational methods are invaluable for predicting and rationalizing the interactions between small molecules and their biological targets at an atomic level.

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would involve placing the ligand into the binding site of a DNA double helix or a DNA-topoisomerase complex. mdpi.comfrontiersin.org These simulations calculate a binding energy or scoring function, which helps in identifying the most likely binding mode and in estimating the binding affinity. researchgate.net This approach can rapidly screen potential binding sites and conformations, providing a structural hypothesis for the interaction that can be tested experimentally. nih.gov

Molecular Dynamics (MD) Simulations Molecular dynamics simulations provide insights into the time-dependent behavior and stability of molecular systems. youtube.com After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the this compound-DNA complex. nih.gov The simulation tracks the movements of every atom over time, allowing researchers to assess the stability of the interaction, observe conformational changes in both the DNA and the ligand, and analyze the network of intermolecular forces (like hydrogen bonds and van der Waals interactions) that stabilize the complex. nih.govnih.gov

Cell-Based Assays for Molecular Effects

To bridge the gap between molecular interactions and cellular consequences, several cell-based assays are employed to study the effects of this compound within a biological context.

DNA Cleavage Assays These assays determine if a compound can induce single- or double-strand breaks in DNA, often by stabilizing a transient "cleavage complex" formed by DNA and topoisomerase. inspiralis.com In this mechanism, the drug prevents the re-ligation step of the topoisomerase reaction, leading to an accumulation of DNA breaks. inspiralis.com Cellular DNA cleavage can be assessed by incubating cells with the compound, followed by lysis and analysis of the DNA via gel electrophoresis. The appearance of linear DNA from a plasmid substrate or fragmentation of genomic DNA indicates cleavage activity. inspiralis.comebi.ac.uk

Cell Cycle Analysis Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). cytekbio.com DNA-damaging agents frequently cause cells to arrest at specific checkpoints. This analysis is typically performed using flow cytometry, where cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). cytekbio.comqmul.ac.uk The fluorescence intensity of individual cells is directly proportional to their DNA content. qmul.ac.uk Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase (DNA synthesis) have an intermediate amount. qmul.ac.uk By analyzing the distribution of fluorescence intensities across a population of cells, one can quantify the effects of this compound on cell cycle progression. nih.gov

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 65% | 20% | 15% |

| This compound-Treated | 25% | 15% | 60% |

This table presents hypothetical data for illustrative purposes.

Proteomic and Transcriptomic Analyses of Cellular Responses to this compound

To obtain a global view of the cellular response to this compound, high-throughput 'omics' technologies are utilized. These approaches provide a comprehensive snapshot of the changes in gene and protein expression following drug treatment.

Transcriptomics Transcriptomic analysis, often performed using RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. mdpi.com By comparing the transcriptomes of this compound-treated cells to untreated control cells, researchers can identify genes that are significantly up- or down-regulated. This can reveal the activation of specific cellular pathways, such as those involved in DNA damage response, apoptosis, and cell cycle control, providing mechanistic insights into the compound's action. nih.govnih.gov

Proteomics Proteomics involves the large-scale study of proteins, particularly their structures and functions. bohrium.com Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins in a cell lysate. mdpi.com This allows for the direct observation of changes in the levels of key proteins involved in the cellular response to this compound, such as p53, cell cycle regulators, and DNA repair enzymes. nih.govnih.gov Integrating proteomic data with transcriptomic data can provide a more complete picture of gene regulation, highlighting post-transcriptional and post-translational control mechanisms. nih.govbohrium.com

Musettamycin As a Research Tool and Future Perspectives

Utility in Probing Nucleic Acid-Protein Interactions

Understanding the intricate interactions between nucleic acids (DNA and RNA) and proteins is fundamental to comprehending cellular processes such as replication, transcription, and repair. Musettamycin and related anthracyclines have shown potential in these studies. While direct use of this compound as a fluorescent probe is not extensively documented, the principles behind its interaction with DNA, similar to other anthracyclines, can be leveraged. Anthracyclines are known to intercalate into DNA, and their binding can alter DNA structure and dynamics, which can be detected using various biophysical techniques.

Research into fluorescent probes for nucleic acid interactions often involves molecules that exhibit changes in fluorescence upon binding to DNA or RNA or upon interaction with proteins that bind to nucleic acids. Techniques like Protein-Induced Fluorescence Enhancement (PIFE) utilize fluorescent labels attached to nucleic acids, where protein binding in proximity to the dye alters its fluorescence properties, often by suppressing non-radiative pathways nih.govnih.gov. While this compound itself may not be a fluorescent probe, its ability to interact with DNA suggests it could be used in conjunction with such probes or as a model compound to understand the effects of DNA-binding agents on protein-nucleic acid interactions. Studies on the structure-activity relationship of anthracyclines have revealed that modifications, particularly to the sugar moiety, can significantly impact their genotoxicity and interaction profiles researchgate.netaacrjournals.org. This highlights the potential for this compound's structure to inform the design of novel probes that can specifically report on DNA-protein interactions.

Applications in Understanding Topoisomerase Biology

Topoisomerases are essential enzymes that regulate DNA topology, playing critical roles in DNA replication, transcription, and repair by introducing transient breaks in DNA strands mdpi.comyoutube.com. Inhibitors of topoisomerases are vital in cancer therapy and also serve as valuable tools to study enzyme mechanisms. Anthracyclines, including this compound, have been investigated for their effects on topoisomerases.

While specific studies detailing this compound's direct use in elucidating topoisomerase mechanisms are limited in the provided search results, its classification as an anthracycline suggests potential interactions. Other anthracyclines are known to affect topoisomerase activity, often by stabilizing the enzyme-DNA cleavage complex, thereby preventing DNA religation and leading to DNA damage nih.gov. This mechanism is central to their cytotoxic effects. Research into topoisomerase biology often employs small molecules that can specifically inhibit or modulate their activity to understand their roles in DNA processing. This compound, with its complex glycosylated structure, could potentially interact with bacterial or eukaryotic topoisomerases in ways that can be studied to reveal insights into enzyme function, substrate binding, or inhibition mechanisms. For instance, studies on bacterial topoisomerases focus on understanding metal and DNA substrate interactions at the active site to identify potential drug targets nih.gov. This compound's structural features might allow it to interact with such targets, providing a means to probe these interactions.

Potential as a Scaffold for Rational Design of Molecular Probes

The chemical structure of this compound, with its multiple sugar residues, offers a complex but potentially versatile scaffold for the rational design of new molecular probes and therapeutic agents. A scaffold is a core structure onto which various functional groups can be attached to create diverse molecules with tailored properties.

The development of molecular probes, particularly fluorescent probes, for biological applications is a rapidly advancing field. These probes are designed to detect and quantify specific biological processes or molecules within cells or organisms biorxiv.orgrsc.orgnih.gov. The design of such probes often involves a fluorophore and a recognition element, linked by a cleavable or responsive unit. This compound's glycosylated anthracycline structure could serve as a basis for developing probes that target specific cellular components or pathways. For example, the sugar moieties could be modified or replaced to alter binding specificity or to attach signaling units. The structure-activity relationship studies of anthracyclines have shown that modifications to the sugar and aglycone parts significantly influence their biological activity, including genotoxicity researchgate.netaacrjournals.org. This suggests that this compound's core structure could be a starting point for designing molecules with specific binding affinities or signaling capabilities for use as research tools. Rational design principles aim to optimize physicochemical and photophysical properties for effective probing nih.gov. The complex carbohydrate chains of this compound could potentially be functionalized to incorporate reporter groups or to interact with specific biomolecules, thereby serving as a scaffold for creating novel probes.

Emerging Research Directions and Unexplored Molecular Targets

While this compound has been identified and studied for its anthracycline properties, its full potential as a research tool and the exploration of its novel molecular targets are still emerging areas. Current research trends in drug discovery and molecular biology are continuously identifying new targets and developing innovative tools to study them.

The broad biological activities associated with anthracyclines, such as anticancer and differentiation-inducing effects nih.gov, suggest that this compound might interact with a range of cellular targets beyond topoisomerases. For instance, its ability to induce erythroid differentiation in leukemia cell lines nih.gov points towards potential roles in signaling pathways regulating cell fate. Exploring these pathways could reveal new molecular targets. Furthermore, the development of targeted drug delivery systems and novel imaging agents is an active area of research google.comnih.gov. This compound's structure could be modified to improve its targeting capabilities or to develop it into a component of diagnostic probes. For example, researchers are exploring new molecular probes for sensitive cell-resolved bioactivity imaging biorxiv.org and structure-guided design for hyperpolarized molecular probes for in vivo detection nih.gov. This compound's complex glycosylation pattern might offer unique opportunities for such rational design, potentially leading to probes with enhanced specificity or novel functionalities. Future research could focus on systematically investigating this compound's interactions with a wider array of cellular targets, including those involved in epigenetic regulation, protein-protein interactions, or metabolic pathways, thereby expanding its utility as a research instrument.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.